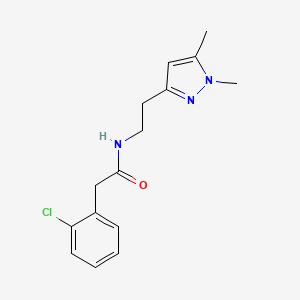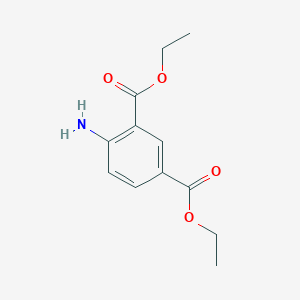
(Z)-2-(2-((4-methoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(2-((4-methoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is a complex organic compound featuring a thiazole ring, a thiophene ring, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-((4-methoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a thiourea derivative with a haloketone under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Imino Group: The imino group is formed by the condensation of an amine with an aldehyde or ketone.
Final Assembly: The final step involves the coupling of the methoxyphenyl group and the ethanol moiety to the thiazole-thiophene core, often using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often under acidic or basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-2-(2-((4-methoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its imino and thiazole functionalities. It may also serve as a probe in biochemical assays.
Medicine
Medically, this compound has potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound could be used in the production of advanced materials, such as conductive polymers or organic semiconductors, due to its electronic properties.
作用機序
The mechanism by which (Z)-2-(2-((4-methoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The imino group can form hydrogen bonds with biological targets, while the thiazole and thiophene rings can participate in π-π interactions, enhancing binding affinity.
類似化合物との比較
Similar Compounds
(Z)-2-(2-((4-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol: Similar structure but lacks the thiophene ring.
(Z)-2-(2-((4-methoxyphenyl)imino)-4-(furan-2-yl)thiazol-3(2H)-yl)ethanol: Similar structure but contains a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (Z)-2-(2-((4-methoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol imparts unique electronic properties, making it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics or as a ligand in coordination chemistry.
特性
IUPAC Name |
2-[2-(4-methoxyphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-20-13-6-4-12(5-7-13)17-16-18(8-9-19)14(11-22-16)15-3-2-10-21-15/h2-7,10-11,19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCFCEUHQUHLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B2745344.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[2-(dimethylamino)ethyl]amino}acetamide](/img/structure/B2745346.png)
![2,5-dimethyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide](/img/structure/B2745347.png)
![N-(2-fluorophenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2745348.png)
![3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide](/img/structure/B2745350.png)



![[Ru(bpm)3][Cl]2, AldrichCPR](/img/structure/B2745356.png)



![6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2745362.png)

